ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
“Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate” is a synthetic compound that has been studied for its neuroprotective properties . It is an analog of salidroside, a compound known for its neuroprotective effects . This compound has been shown to possess neuroprotective properties, particularly in the context of cerebral ischemic injury .
Scientific Research Applications
Neuroprotection in Cerebral Ischemic Injury
SalA-4g has shown potent neuroprotective effects in cerebral ischemic injury. It was evaluated in primary cortical neurons exposed to oxygen and glucose deprivation and in a rat model of transient middle cerebral artery occlusion . SalA-4g inhibited neuronal viability loss and apoptosis in a concentration-dependent manner .
Regulation of Energy Homeostasis
SalA-4g has been found to regulate energy homeostasis, which plays a central role in triggering neuron death following cerebral ischemia . It accelerated the recovery of energy metabolism in the ipsilateral hippocampus in rats with middle cerebral artery occlusion .
Activation of O-GlcNAcylation
O-GlcNAcylation is a post-translational modification that modulates glucose homeostasis in ischemic stroke . SalA-4g has been found to activate O-GlcNAcylation, which is a potential pro-survival pathway .
Improvement of Metabolic Recovery
Fluorine-18-fluorodeoxyglucose PET/CT imaging indicated that SalA-4g improved metabolic recovery in the ischemic hemisphere in a rat middle cerebral artery occlusion model .
Increase in Glucose Uptake
In vitro analyses showed that glucose uptake was markedly increased by SalA-4g in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .
Neuroprotection against Oxygen Glucose Deprivation (OGD) Injury
SalA-4g exerted obvious neuroprotective effects in hippocampal neurons against moderate OGD injury .
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondria in neurons . The mitochondria play a crucial role in energy production and homeostasis within cells, making them a key target for compounds aiming to improve energy metabolism.
Mode of Action
This compound interacts with its targets by activating O-GlcNAcylation , a post-translational modification that modulates glucose homeostasis. This activation helps maintain energy homeostasis, which is crucial for the survival and function of neurons, especially under conditions of stress such as oxygen and glucose deprivation (OGD) .
Biochemical Pathways
The compound affects the O-GlcNAcylation pathway , which is a pro-survival pathway that modulates glucose homeostasis. By activating this pathway, the compound helps regulate energy metabolism in neurons, particularly under ischemic conditions . This leads to an increase in glucose uptake and a recovery of energy metabolism in affected neurons .
Pharmacokinetics
The compound has been shown to pass through the blood-brain barrier , which is crucial for its action on neurons in the brain This suggests that the compound has good bioavailability.
Result of Action
The activation of O-GlcNAcylation and maintenance of energy homeostasis by the compound results in neuroprotective effects . Specifically, it has been shown to improve outcomes after transient middle cerebral artery occlusion (MCAO), a model of ischemic stroke . It also exerts neuroprotective effects against moderate OGD injury in hippocampal neurons .
Future Directions
The compound has shown promise in the treatment of cerebral ischemic injury, suggesting potential future directions for research . Further studies could explore its specific targets, the effects of different substituents on its therapeutic outcomes, and its potential applications in other central nervous system diseases .
properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-27-20(25)19-18(15-7-5-4-6-8-15)23-21(28-19)22-17(24)13-14-9-11-16(26-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOLIORMDYPSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-methoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate |
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